

1-chloroethyl (4-nitrophenyl) carbonate role in organic chemistry

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Compound of Interest

Compound Name: 1-chloroethyl (4-nitrophenyl) Carbonate

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An In-Depth Technical Guide to **1-Chloroethyl (4-Nitrophenyl) Carbonate** in Organic Synthesis

Executive Summary

1-Chloroethyl (4-nitrophenyl) carbonate (CEE-PNP) is a highly versatile and reactive reagent in modern organic chemistry. Its unique structure, featuring a labile 1-chloroethyl group and an excellent 4-nitrophenyl leaving group, makes it an invaluable tool for chemists, particularly in the fields of medicinal chemistry and drug development. This guide provides a comprehensive overview of CEE-PNP, detailing its synthesis, core reactivity, and primary applications. We will explore its crucial role in the protection of amines as the 1-chloroethyl carbamate (ACE) group, its application in designing bioreversible prodrug linkers, and its utility as an intermediate in the synthesis of complex molecules like Gabapentin. This document synthesizes field-proven insights with detailed mechanistic explanations and practical experimental protocols to serve as a definitive resource for researchers and scientists.

Introduction: A Molecule of Dichotomous Reactivity

At the heart of **1-chloroethyl (4-nitrophenyl) carbonate**'s utility is its dual-functionality. The molecule is an activated carbonate, primed for nucleophilic attack due to the electron-withdrawing nature of the 4-nitrophenyl group, which makes it an excellent leaving group (pKa of 4-nitrophenol is ~7.15).^[1] Simultaneously, the 1-chloroethyl moiety provides a latent site of reactivity, enabling a unique, two-stage cleavage mechanism under mild conditions. This

combination allows for the strategic modification of functional groups, which can be reversed under specific, non-harsh conditions.

Chemical and Physical Properties

1-Chloroethyl (4-nitrophenyl) carbonate is typically a white to light yellow solid at room temperature.^[2] Its key properties are summarized below for quick reference.

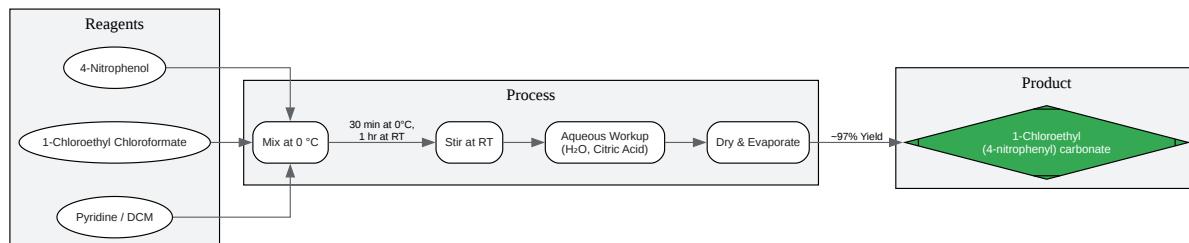
Property	Value	Source(s)
CAS Number	101623-69-2	[3][4]
Molecular Formula	C ₉ H ₈ CINO ₅	[2]
Molecular Weight	245.62 g/mol	[2]
Melting Point	71.0-71.7 °C	[2]
Boiling Point	359.1±42.0 °C (Predicted)	[2]
Density	1.415±0.06 g/cm ³ (Predicted)	[2]
Appearance	White to light yellow solid	[2]
Storage Temperature	2-8°C, Sealed in dry conditions	[2][4]

Synthesis of 1-Chloroethyl (4-Nitrophenyl) Carbonate

The synthesis of CEE-PNP is a straightforward and high-yielding procedure involving the acylation of 4-nitrophenol. The causality behind this reaction lies in the high electrophilicity of the carbonyl carbon in 1-chloroethyl chloroformate and the nucleophilicity of the phenoxide, which is generated in situ or whose formation is promoted by a mild base like pyridine.

Reaction Workflow

The process involves the reaction of 4-nitrophenol with 1-chloroethyl chloroformate in the presence of a base, typically pyridine, in an inert solvent like dichloromethane (DCM). The pyridine serves both to activate the 4-nitrophenol and to scavenge the HCl byproduct generated during the reaction.

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Caption: Workflow for the synthesis of CEE-PNP.

Detailed Experimental Protocol

Adapted from ChemicalBook.[2][3]

- To an ice-cold reaction mixture containing 4-nitrophenol (1.39 g, 10 mmol) and pyridine (0.81 g, 10 mmol) in dichloromethane (60 mL), add 1-chloroethyl chloroformate (1.2 mL, 11 mmol).
- Stir the mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional hour.
- Remove the solvent under reduced pressure.
- Dissolve the residue in diethyl ether.
- Wash the ether solution sequentially with water, 10% citric acid, and finally with water again. The citric acid wash is critical for removing the last traces of pyridine.
- Dry the ether layer over anhydrous sodium sulfate (Na₂SO₄).

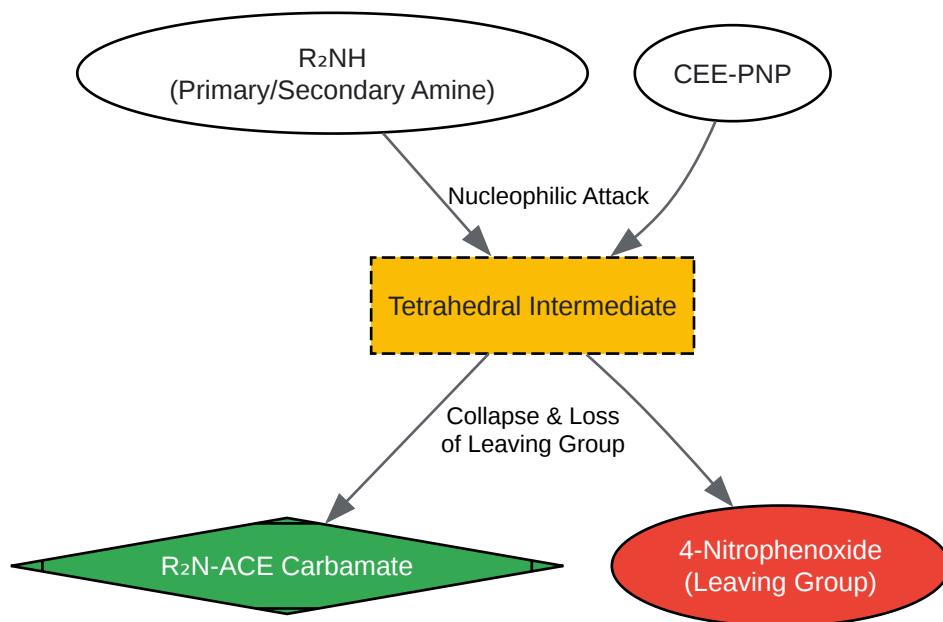
- Evaporate the solvent under reduced pressure to yield **1-chloroethyl (4-nitrophenyl) carbonate** as an off-white solid (Typical yield: ~2.4 g, 97%).

The "ACE" Group: A Versatile Amine Protecting Strategy

One of the most powerful applications of CEE-PNP is in the protection of primary and secondary amines. The resulting 1-chloroethyl carbamate is often referred to as an "ACE" or "CROC" protecting group. This strategy is prized for its mild deprotection conditions, which provides orthogonality to other common amine protecting groups like Boc (acid-labile) and Cbz (hydrogenolysis-labile).[1][5]

Mechanism of Protection

The protection reaction is a nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of CEE-PNP, leading to the displacement of the highly stable 4-nitrophenoxide anion. The reaction is typically performed in the presence of a non-nucleophilic base to scavenge the proton from the amine, thereby increasing its nucleophilicity.



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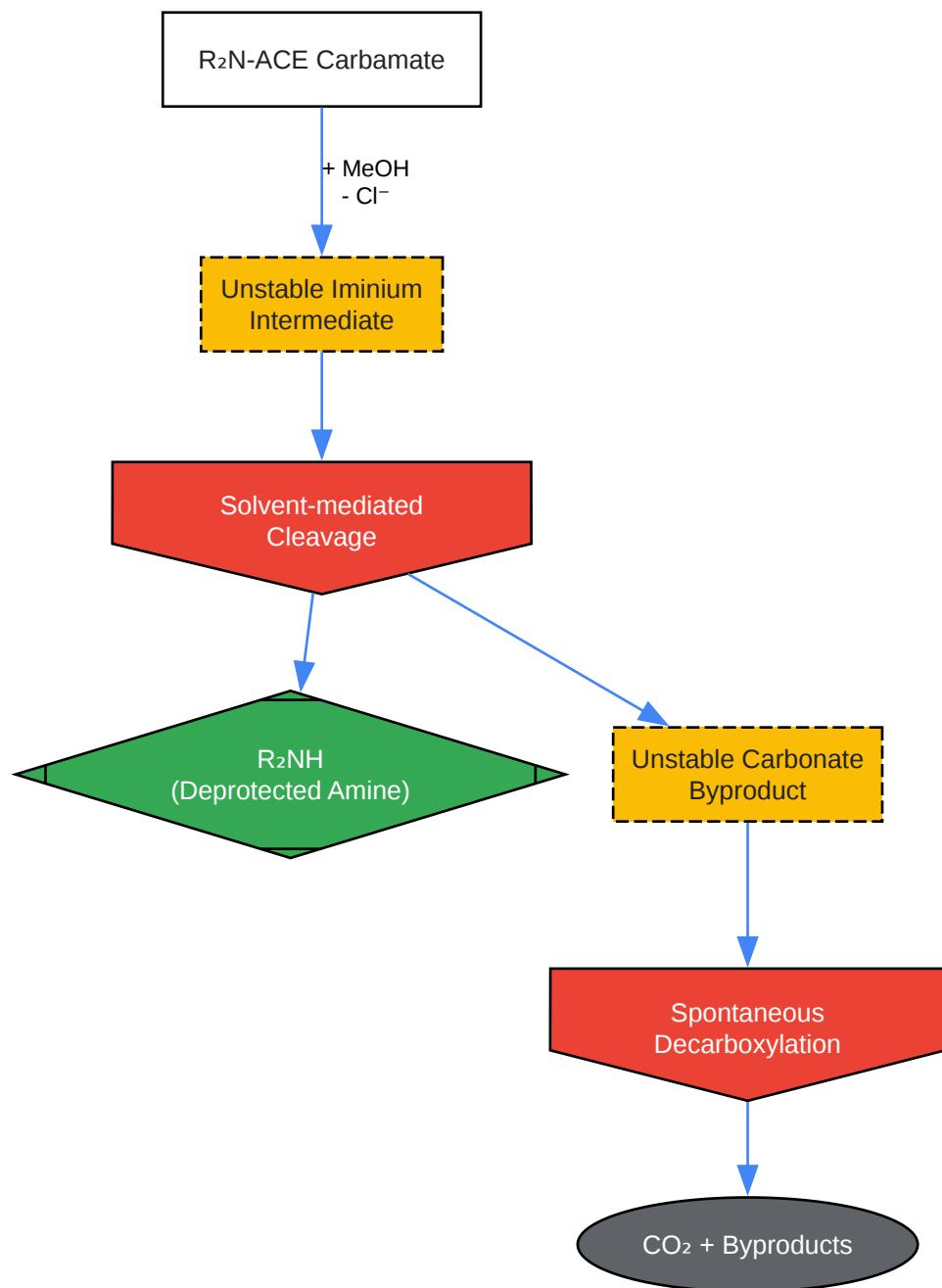
Caption: Nucleophilic acyl substitution for amine protection.

The Unique Two-Stage Deprotection Mechanism

The true elegance of the ACE protecting group lies in its cleavage. Unlike simple carbamates, deprotection does not occur by direct attack at the carbonyl. Instead, it proceeds via a two-stage mechanism initiated by solvolysis of the 1-chloroethyl group.^{[6][7]}

- Stage 1: Carbamate Cleavage: Treatment with a protic solvent, typically methanol, promotes the removal of the chloride. This generates an unstable intermediate (an iminium ion equivalent) which is rapidly cleaved by the solvent. This step releases the free amine.
- Stage 2: Spontaneous Decarboxylation: The other product of the cleavage is an unstable carbamic acid derivative which spontaneously decomposes to release carbon dioxide and other small molecules.

This mechanism avoids the harsh acidic or basic conditions required for many other carbamates, making it ideal for sensitive or complex molecules.^{[8][9]}



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Caption: Two-stage deprotection of an ACE-protected amine.

Detailed Experimental Protocol for Deprotection

Based on general procedures for 1-chloroethyl carbamate cleavage.[\[6\]](#)

- Dissolve the ACE-protected amine in anhydrous methanol.

- Heat the solution to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Reaction times can vary from 1 to 5 hours depending on the substrate.
- Upon completion, allow the solution to cool to room temperature.
- Remove the solvent under reduced pressure.
- The resulting residue, often the hydrochloride salt of the deprotected amine, can be used directly or purified further by recrystallization or chromatography.

Application in Prodrug Design

The concept of a prodrug involves administering an inactive compound that is metabolized in vivo to release the active drug.[10][11] This strategy is used to overcome issues like poor solubility, instability, or low bioavailability.[12][13] The 1-chloroethyl carbonate linkage is an excellent candidate for a bioreversible prodrug linker because its cleavage does not rely on specific enzymes but rather on solvolysis, followed by a rapid, spontaneous decomposition that releases the parent drug.[11]

The CEE-PNP reagent allows for the attachment of a 1-chloroethyl carbonate moiety to a hydroxyl or amine group on a drug molecule. After administration, this linker is designed to be cleaved in the aqueous environment of the body, releasing the active pharmaceutical ingredient (API). This approach is particularly valuable for improving the oral absorption of drugs.

Role as a Synthetic Intermediate

Beyond its use in protection and prodrug strategies, CEE-PNP is a valuable intermediate for synthesizing other important chemical entities. A notable application is in the synthesis of the anticonvulsant drug Gabapentin. In this context, it serves as a building block to construct the necessary carbamate functionality within the synthetic pathway. Its high reactivity and the good leaving group ability of the 4-nitrophenoxy ensure efficient and clean conversion in multi-step syntheses.[14]

Safety and Handling

As a reactive chemical agent, **1-chloroethyl (4-nitrophenyl) carbonate** must be handled with appropriate care.

- Hazard Identification: The compound is classified as harmful if swallowed (H302).[2][4] It may cause skin and serious eye irritation.[15][16]
 - GHS Pictogram: GHS07 (Exclamation Mark).[4]
 - Signal Word: Warning.[2][4]
- Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, nitrile gloves, and a lab coat.[15][18] Avoid breathing dust and prevent contact with skin and eyes.[17]
- Storage: Store in a tightly closed container in a cool, dry place, typically between 2-8°C.[4] The material is moisture-sensitive.[16] Keep away from incompatible materials such as strong oxidizing agents and acids.[16][18]
- First Aid Measures:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[15][17]
 - Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[15][17]
 - Ingestion: If swallowed, rinse mouth with water and call a poison control center or doctor immediately. Do NOT induce vomiting.[15][18]
 - Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[17]

Conclusion

1-Chloroethyl (4-nitrophenyl) carbonate is a powerful and enabling reagent in organic synthesis. Its carefully balanced reactivity allows for the efficient protection of amines under mild conditions, with the key advantage of an equally mild, two-stage deprotection pathway that

offers orthogonality to many standard methods. This unique cleavage mechanism has found significant application in the complex world of total synthesis and has been cleverly co-opted for the rational design of bioreversible prodrugs. For the modern researcher in chemistry and drug development, a thorough understanding of CEE-PNP's properties and applications is not just beneficial—it is essential for unlocking novel and efficient synthetic strategies.

References

- Cole-Parmer.
- SynArchive.
- NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 1-Chloroethyl Chloroformate for Efficient Amine Synthesis. [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. Cost-Effective Sourcing of **1-Chloroethyl (4-nitrophenyl) Carbonate** for Chemical Research and Manufacturing. [\[Link\]](#)
- ChemistryViews. New Carbamate Deprotection Complements Existing Methods. [\[Link\]](#)
- Wikipedia.
- ResearchGate. Dextran Functionalized By 4-Nitrophenyl Carbonate Groups – Aminolysis Reactions. [\[Link\]](#)
- ChemistryViews. New Protecting Group for Amines. [\[Link\]](#)
- Fisher Scientific.
- Atul Bioscience Ltd.
- Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [\[Link\]](#)
- National Institutes of Health.
- University of Groningen.
- The Royal Society of Chemistry.
- ResearchGate.
- Journal of Sciences, Islamic Republic of Iran.
- Organic Chemistry Portal. Protective Groups. [\[Link\]](#)
- Slideshare. Rationale of prodrug design and practical considerations of prodrug design. [\[Link\]](#)
- PubMed.
- YouTube. 26.
- PubMed Central. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [\[Link\]](#)
- International Journal of Pharmaceutical and Chemical Biological Sciences. PRODRUG DESIGN: AN OVERVIEW. [\[Link\]](#)
- PubMed. Prodrug design to improve pharmacokinetic and drug delivery properties: challenges to the discovery scientists. [\[Link\]](#)

- ResearchGate. Prodrug Strategies for Critical Drug Developability Issues: Part I. [Link]

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Sources

- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. 1-Chloroethyl (4-nitrophenyl) carbonate | 101623-69-2 [amp.chemicalbook.com]
- 3. 1-Chloroethyl (4-nitrophenyl) carbonate | 101623-69-2 [chemicalbook.com]
- 4. 1-Chloroethyl (4-nitrophenyl) carbonate | 101623-69-2 [sigmaaldrich.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
- 7. nbino.com [nbino.com]
- 8. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 9. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rationale of prodrug design and practical considerations of prodrug design | PDF [slideshare.net]
- 11. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prodrug design to improve pharmacokinetic and drug delivery properties: challenges to the discovery scientists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nbino.com [nbino.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. fishersci.de [fishersci.de]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. fishersci.com [fishersci.com]
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